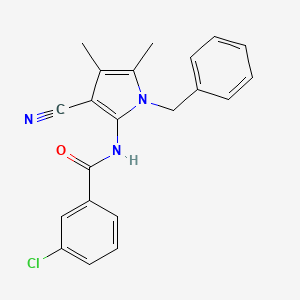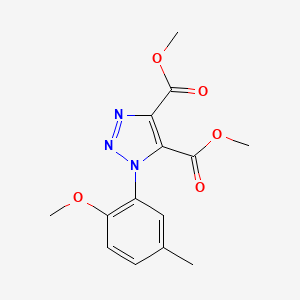
N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridine ring, with additional functional groups including a fluorophenyl and an indolinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Indolin-1-yl Intermediate: The indolin-1-yl group can be synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reductive conditions.
Attachment of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-fluoronitrobenzene as a starting material.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the intermediate with pyridine-3-sulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the indolin-1-yl intermediate with the sulfonamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinyl moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer or inflammatory disorders, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates of certain enzymes, leading to inhibition or modulation of their activity. The fluorophenyl and indolinyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
- N-(4-bromophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
- N-(4-methylphenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
Uniqueness
N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound potentially more effective in its applications compared to its analogs.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-17-7-9-18(10-8-17)25(29(27,28)19-5-3-12-23-14-19)15-21(26)24-13-11-16-4-1-2-6-20(16)24/h1-10,12,14H,11,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOAULLYMNMTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/new.no-structure.jpg)
![prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845582.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)

![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2845588.png)
![methyl 2-{12-amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-10-yl}acetate](/img/structure/B2845589.png)
![2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2845590.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2845597.png)

